

Clobutinol: A Comprehensive Technical Review of its Chemical Structure, Properties, and Biological Interactions

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Compound of Interest

Compound Name: *Clobutinol*

Cat. No.: *B083508*

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Abstract

Clobutinol is a centrally acting cough suppressant that was formerly marketed for the symptomatic treatment of non-productive cough.[1] Despite its therapeutic use, it was withdrawn from the market worldwide in 2007 due to concerns about its potential to cause cardiac arrhythmias by prolonging the QT interval.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological interactions of **Clobutinol**, with a particular focus on the experimental methodologies used to characterize this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of **Clobutinol** and related compounds.

Chemical Structure and Physicochemical Properties

Clobutinol, with the IUPAC name (R,S)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a chiral molecule that was used as a racemic mixture.[1] Its chemical structure consists of a chlorophenyl group attached to a butanol backbone with a dimethylamino group.

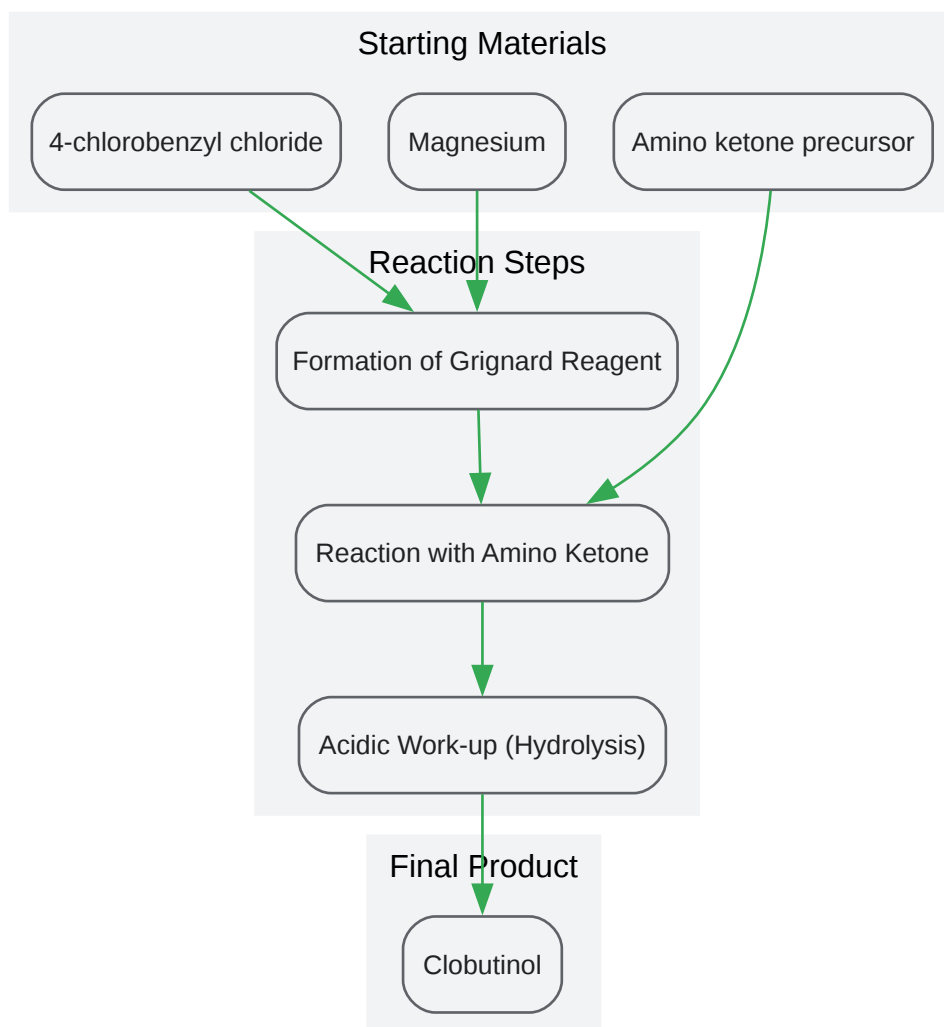
Below is a table summarizing the key chemical and physical properties of **Clobutinol**.

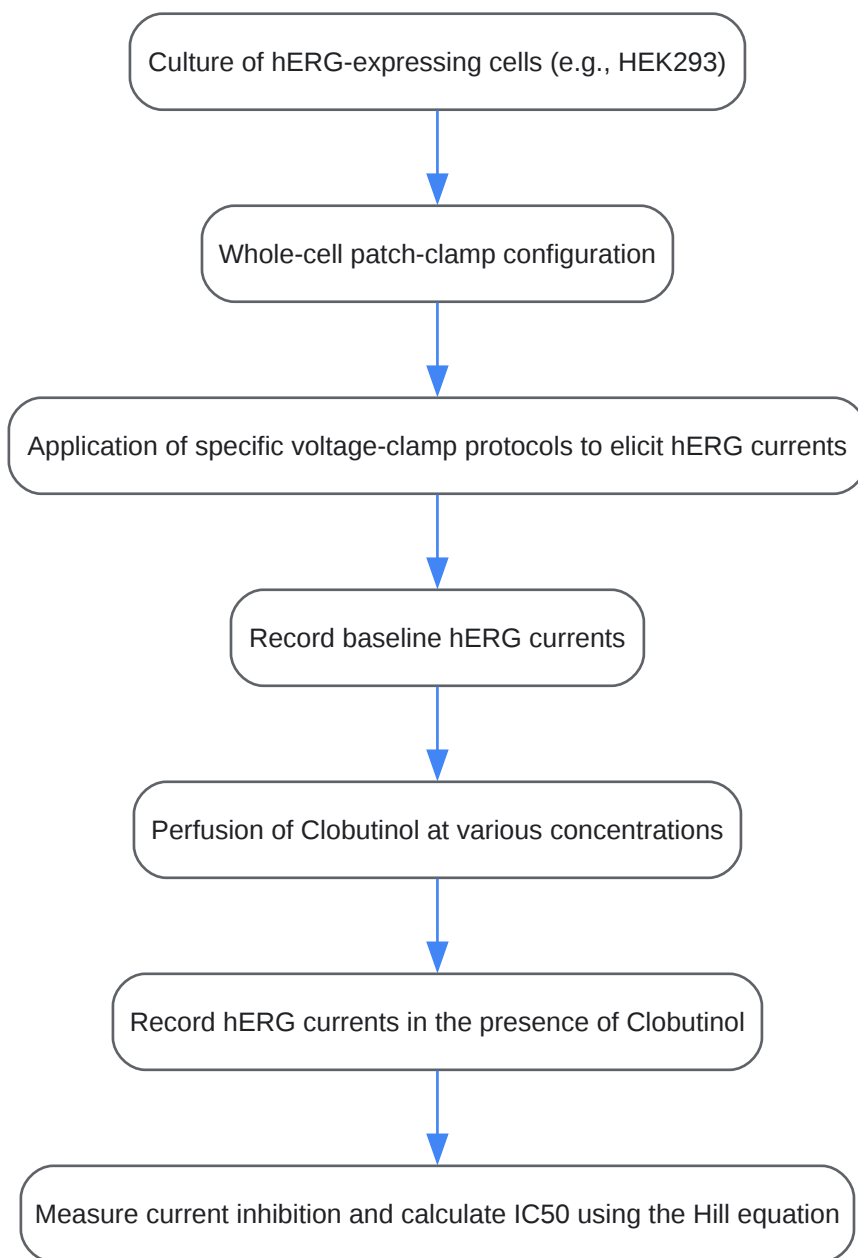
Property	Value	Reference
IUPAC Name	(RS)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol	[1]
CAS Number	14860-49-2	[1]
Molecular Formula	C ₁₄ H ₂₂ ClNO	[1]
Molar Mass	255.79 g·mol ⁻¹	[1]
Boiling Point	145-148 °C	[2]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	

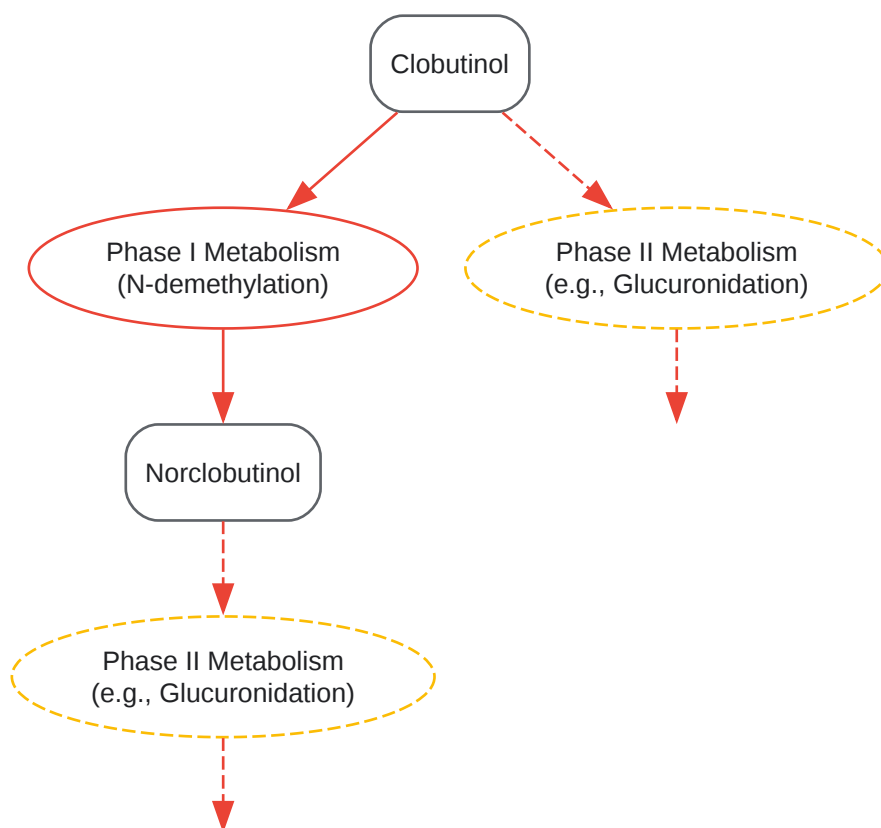
Synthesis of Clobutinol

The synthesis of **Clobutinol** has been described in U.S. Patent 3,121,087. The general synthetic route involves the reaction of a Grignard reagent, prepared from 4-chlorobenzyl chloride, with a suitable amino ketone precursor.

A simplified logical workflow for the synthesis is presented below:







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References

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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